Arginine-Arginine-Alanine-Arginine-Arginine (Arg-Arg-Ala-Arg-Arg) is a pentapeptide composed of three arginine residues and one alanine residue. This sequence is of particular interest in biochemical and pharmacological research due to the unique properties imparted by the high arginine content, which is known for its role in various biological processes including cell signaling, protein synthesis, and immune function.
The peptide can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis techniques. The presence of multiple arginine residues enhances its solubility and interaction with biological membranes, making it a candidate for drug delivery systems and therapeutic applications.
This compound falls under the category of biologically active peptides, specifically those that contain multiple basic amino acids, which can influence their biological activity and interaction with cellular receptors.
The synthesis of Arg-Arg-Ala-Arg-Arg can be achieved through solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification and characterization.
The molecular structure of Arg-Arg-Ala-Arg-Arg can be represented as follows:
The chemical reactivity of Arg-Arg-Ala-Arg-Arg is influenced by its functional groups:
Understanding these reactions allows for the design of modified peptides that may exhibit enhanced stability or altered biological functions.
The mechanism by which Arg-Arg-Ala-Arg-Arg exerts its effects is primarily through interaction with cellular receptors involved in signaling pathways. The high density of positive charges can facilitate binding to negatively charged cellular components or membranes.
Research indicates that peptides rich in arginine can enhance cell permeability and promote cellular uptake of therapeutic agents . This property is particularly useful in drug delivery applications where increased cellular uptake is desired.
The synthesis of Arg-Arg-Ala-Arg-Arg (RRARR) poses significant challenges due to the high density of guanidinium groups, which promote aggregation, incomplete couplings, and side reactions. Standard Fmoc-SPPS protocols using N,N-dimethylformamide (DMF) and typical carbodiimide coupling agents exhibit limitations, with coupling efficiencies dropping below 85% for consecutive arginine residues [1] [9]. Recent advances employ optimized reagent combinations and green solvents to mitigate these issues:
Table 1: SPPS Efficiency for RRARR Under Different Conditions
Coupling Reagent | Solvent | Side-Chain Protection | Average Yield/Cycle | δ-Lactam Impurity |
---|---|---|---|---|
HBTU/DIPEA | DMF | Pbf | 85% | 8–12% |
DIC/Oxyma | NMP | Pbf | 88% | 5–7% |
TBEC/Oxyma (1:2.5) | NBP/DMC | Unprotected | 98% | <1% |
Site-specific arginylation targets glutamate/aspartate residues or peptide N-termini, but introducing multiple arginines in precise positions requires specialized methods:
NCL enables convergent synthesis of RRARR by ligating smaller fragments, circumventing cumulative SPPS errors:
Table 2: NCL Efficiency for RRARR Assembly
Thioester Fragment | C-Terminal Fragment | Catalyst | Time (h) | Yield | Major Side Product |
---|---|---|---|---|---|
RRAR-SCH₂CH₂SO₃ | H-Arg-NH₂ | MPAA | 8 | 90% | RRAR-OH (hydrolysis) |
RRA-SCH₂CH₂SO₃ | H-Arg-Arg-NH₂ | TCEP | 12 | 75% | Cyclized dimer |
Orthogonal protection prevents δ-lactamization and enables selective deprotection in multi-arginine sequences:
Table 3: Orthogonal Protection Performance in RRARR Synthesis
Protecting Group | δ-Lactam Formation | Deprotection Conditions | Compatibility with Ala Coupling |
---|---|---|---|
Pbf | 5–8% | 95% TFA, 2.5 h | Moderate (89% yield) |
NO₂ | <0.5% | SnCl₂/2-MeTHF, 55°C, 2 h | High (97% yield) |
Alloc | 1–2% | Pd(PPh₃)₄, 3 h | High (95% yield) |
Bis-Boc | 3–4% | 95% TFA, 1 h | Low (78% yield) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7